molecular formula C7H5BrFNaO2S B2554724 Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate CAS No. 2416229-99-5

Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate

Cat. No.: B2554724
CAS No.: 2416229-99-5
M. Wt: 275.07
InChI Key: CRTAYALDCPATKK-UHFFFAOYSA-N
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Description

Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate: is an organosulfur compound with the molecular formula C7H6BrFO2SNa . This compound is characterized by the presence of bromine, fluorine, and a sulfonate group attached to a methylbenzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate typically involves the sulfonation of 2-bromo-6-fluoro-4-methylbenzene. This can be achieved through the reaction of the aromatic compound with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the aromatic compound is continuously fed into the reactor along with the sulfonating agent. The resulting sulfonic acid is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonate group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfinate or sulfide derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.

    Reduction Reactions: Products include sulfinates and sulfides.

Scientific Research Applications

Chemistry: Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of sulfonate groups on biological systems. It can be incorporated into molecules that interact with enzymes or receptors, providing insights into their mechanisms of action.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Researchers investigate its role in drug development and its interactions with biological targets.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants and catalysts. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, influencing their activity. The bromine and fluorine atoms can participate in halogen bonding, further modulating the compound’s effects. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological and chemical outcomes.

Comparison with Similar Compounds

    Sodium;2-bromo-4-methylbenzenesulfinate: Lacks the fluorine atom, resulting in different reactivity and properties.

    Sodium;2-fluoro-4-methylbenzenesulfinate: Lacks the bromine atom, affecting its chemical behavior and applications.

    Sodium;2-bromo-6-fluoro-4-methylbenzenesulfonate: Contains a sulfonate group instead of a sulfinate group, leading to different chemical properties.

Uniqueness: Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens with the sulfonate group makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S.Na/c1-4-2-5(8)7(12(10)11)6(9)3-4;/h2-3H,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQSFFRLHDBOEQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)S(=O)[O-])F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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